molecular formula C20H18FNO2 B2513447 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-56-3

3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2513447
CAS No.: 338965-56-3
M. Wt: 323.367
InChI Key: MGQCVVPFYUSVHA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a complex organic compound with a molecular formula of C20H18FNO. This compound is characterized by the presence of a benzyloxy group, a fluorobenzyl group, and a methyl group attached to a pyridinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-hydroxy-2-methyl-4(1H)-pyridinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluorobenzyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline
  • 4-(2′-Fluorobenzyloxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to its specific structural features, such as the combination of benzyloxy, fluorobenzyl, and methyl groups on a pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a benzyloxy group and a 4-fluorobenzyl moiety. This structural arrangement is believed to contribute to its biological activity, particularly in inhibiting viral replication.

Antiviral Activity

Research indicates that derivatives of pyridinones, including this compound, exhibit significant antiviral properties, particularly against HIV-1 and Hepatitis C virus (HCV).

HIV-1 Inhibition

A study demonstrated that certain pyridinone derivatives show potent inhibitory effects on HIV-1 reverse transcriptase (RT). For instance, compounds similar to this compound displayed IC50 values ranging from 0.2 to 6 nM against HIV-1 replication in CEM-SS cells. Notably, one derivative (compound 27) significantly inhibited the activity of recombinant HIV-1 RT and reduced the infectivity of isolated HIV-1 particles .

Hepatitis C Virus (HCV) Inhibition

The compound also shows promise as an HCV NS5B polymerase inhibitor. In vitro assays revealed that related compounds exhibited potent reversible inhibition of HCV replication, with some demonstrating IC50 values as low as 0.34 μM . The mechanism appears to involve interaction with the viral polymerase, leading to disrupted viral RNA synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in viral replication. The compound's structural features allow it to bind effectively to enzyme active sites, thereby blocking substrate access and preventing enzymatic activity.

Case Studies and Research Findings

Several studies have explored the biological effects of pyridinone derivatives:

  • Study on HIV Inhibition : A series of 4-benzyl pyridinones were synthesized and tested for their anti-HIV activities. The most active compounds demonstrated strong inhibition of HIV-1 RT with IC50 values in the nanomolar range .
  • HCV Polymerase Inhibition : Research focused on non-nucleoside inhibitors highlighted the efficacy of similar compounds against HCV NS5B polymerase. These findings suggest that modifications in the benzyl and fluorobenzyl groups can enhance antiviral potency .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

CompoundTargetIC50 (nM/μM)Activity Description
Compound 14HIV-1 RT0.2Potent inhibitor
Compound 19HIV-1 RT6Effective against viral replication
Compound 27HIV-1 RT<6Strong inhibition, reduces infectivity
Related CompoundHCV NS5B0.34 μMPotent reversible inhibitor

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQCVVPFYUSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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